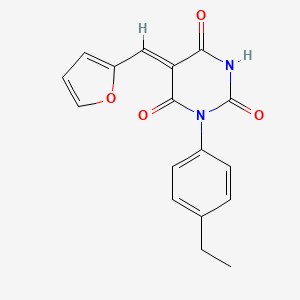
2-phenylethyl imidothiocarbamate hydrochloride
説明
2-phenylethyl imidothiocarbamate hydrochloride, also known as PEITC, is a compound that has been widely studied for its potential use in cancer prevention and treatment. PEITC is a member of the isothiocyanate family, which are compounds that are found in cruciferous vegetables such as broccoli, cauliflower, and kale.
作用機序
2-phenylethyl imidothiocarbamate hydrochloride exerts its anticancer effects through a number of different mechanisms. One important mechanism is the activation of the Nrf2 pathway, which is responsible for regulating the expression of genes that are involved in the body's antioxidant response. 2-phenylethyl imidothiocarbamate hydrochloride also inhibits the activity of enzymes that are involved in the metabolism of carcinogens, thereby reducing the risk of cancer development.
Biochemical and Physiological Effects:
2-phenylethyl imidothiocarbamate hydrochloride has been shown to have a number of biochemical and physiological effects. It can induce the expression of genes that are involved in the detoxification of carcinogens, increase the levels of antioxidant enzymes in the body, and inhibit the activity of enzymes that are involved in the metabolism of carcinogens.
実験室実験の利点と制限
One advantage of using 2-phenylethyl imidothiocarbamate hydrochloride in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that it can be difficult to administer to cells or animals in a controlled manner, which can make it challenging to study its effects in vivo.
将来の方向性
There are a number of potential future directions for research on 2-phenylethyl imidothiocarbamate hydrochloride. One area of interest is the development of new methods for delivering 2-phenylethyl imidothiocarbamate hydrochloride to cancer cells in a targeted manner. Another area of interest is the investigation of the potential synergistic effects of 2-phenylethyl imidothiocarbamate hydrochloride with other compounds or treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to better understand the mechanisms underlying the anticancer effects of 2-phenylethyl imidothiocarbamate hydrochloride, as well as its potential effects on other diseases and conditions.
科学的研究の応用
2-phenylethyl imidothiocarbamate hydrochloride has been the subject of a great deal of scientific research due to its potential as a cancer chemopreventive agent. Studies have shown that 2-phenylethyl imidothiocarbamate hydrochloride can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumors, and prevent the formation of new blood vessels that are necessary for tumor growth.
特性
IUPAC Name |
2-phenylethyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.ClH/c10-9(11)12-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDIRLSKJUCECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethyl imidothiocarbamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B4853800.png)
![N-(2-methoxy-1-methylethyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4853809.png)
![N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4853817.png)
![3-[(diethylamino)sulfonyl]-4-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4853825.png)
![10-cyclopropyl-2-(2-furyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4853826.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4853829.png)

![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4853842.png)
![5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4853856.png)
![2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4853863.png)

![4-{[(3,4-dimethylphenyl)acetyl]amino}benzoic acid](/img/structure/B4853872.png)
![N-(4-bromophenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4853873.png)
![N-(2-methoxy-1-methylethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4853882.png)